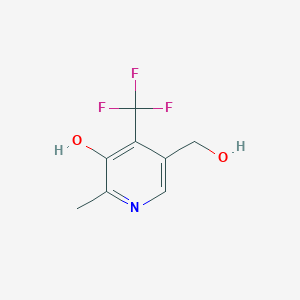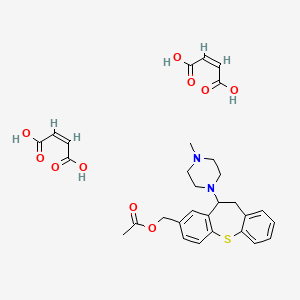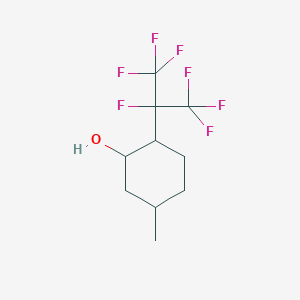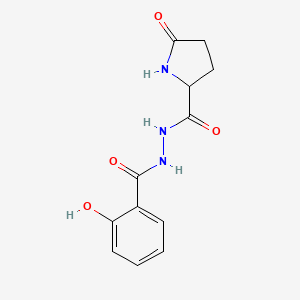
5-Oxo-2'-salicyloyl-L-prolinohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Oxo-2’-salicyloyl-L-prolinohydrazide is a chemical compound with the molecular formula C12H13N3O4 and a molecular weight of 263.25 g/mol It is known for its unique structure, which includes a salicyloyl group and a prolinohydrazide moiety
Méthodes De Préparation
The synthesis of 5-Oxo-2’-salicyloyl-L-prolinohydrazide typically involves the reaction of L-proline with salicyloyl chloride in the presence of a base, followed by the addition of hydrazine hydrate . The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: No specific catalysts are required for this reaction.
Analyse Des Réactions Chimiques
5-Oxo-2’-salicyloyl-L-prolinohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the salicyloyl group, with reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
5-Oxo-2’-salicyloyl-L-prolinohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of anti-inflammatory and antimicrobial treatments.
Industry: It may be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Oxo-2’-salicyloyl-L-prolinohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The salicyloyl group can interact with active sites of enzymes, potentially inhibiting their activity. The prolinohydrazide moiety may also play a role in binding to proteins and altering their function. The exact pathways and molecular targets are still under investigation.
Comparaison Avec Des Composés Similaires
5-Oxo-2’-salicyloyl-L-prolinohydrazide can be compared to other similar compounds, such as:
5-Oxo-L-proline: A related compound with a similar structure but lacking the salicyloyl group.
Salicyloyl hydrazide: Contains the salicyloyl group but lacks the prolinohydrazide moiety.
L-Proline derivatives: Various derivatives of L-proline with different functional groups.
The uniqueness of 5-Oxo-2’-salicyloyl-L-prolinohydrazide lies in its combined structure, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
51822-63-0 |
|---|---|
Formule moléculaire |
C12H13N3O4 |
Poids moléculaire |
263.25 g/mol |
Nom IUPAC |
N'-(2-hydroxybenzoyl)-5-oxopyrrolidine-2-carbohydrazide |
InChI |
InChI=1S/C12H13N3O4/c16-9-4-2-1-3-7(9)11(18)14-15-12(19)8-5-6-10(17)13-8/h1-4,8,16H,5-6H2,(H,13,17)(H,14,18)(H,15,19) |
Clé InChI |
GSJXNPYYEXPWOH-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC1C(=O)NNC(=O)C2=CC=CC=C2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




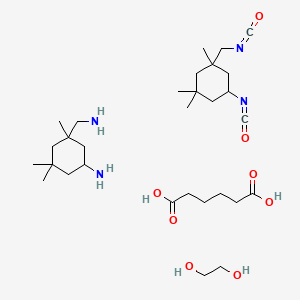

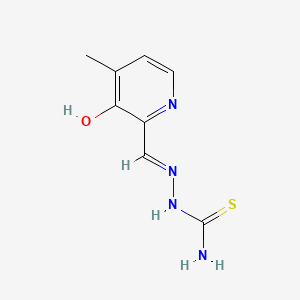
![[(1-Isocyanatopropan-2-yl)sulfanyl]benzene](/img/structure/B14646154.png)
![2-Ethyl-5-hydroxy-N-[2-(1H-indol-3-yl)ethyl]pentanamide](/img/structure/B14646162.png)
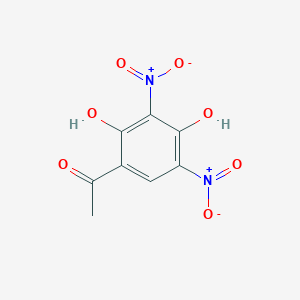
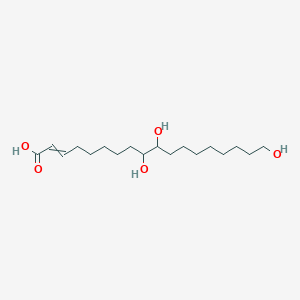
![N,N'-[Hexane-1,6-diylbis(oxymethylene)]di(prop-2-enamide)](/img/structure/B14646180.png)
